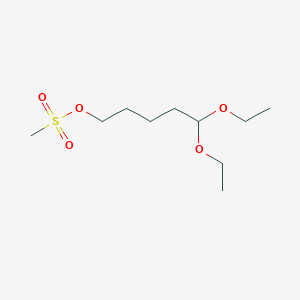
1-アセチル-4-(4-ヒドロキシフェニル)ピペラジン
概要
説明
β-グリセロリン酸二ナトリウム塩: は、細胞生物学、生化学研究、メタボロミクスなど、さまざまな研究分野で広く使用されている汎用性の高い化合物です。それは内因性代謝物であり、セリン-スレオニンホスファターゼ阻害剤として認識されています。 この化合物は、薬物送達研究のためのキトサンハイドロゲル製剤で広く使用されており、細胞の成長と組換えタンパク質の生産のためのリン酸源として役立ちます .
科学的研究の応用
Chemistry: : Beta-Glycerol Phosphate Disodium Salt is used as a reagent in various chemical reactions, particularly those involving phosphorylation and hydrolysis. It is also used in the preparation of biodegradable hydrogels and other advanced materials .
Biology: : In cell biology, this compound plays a pivotal role as a phosphate group donor in matrix mineralization studies. It accelerates calcification in vascular smooth muscle cells and promotes bone matrix mineralization when delivered to osteoblasts .
Medicine: : Beta-Glycerol Phosphate Disodium Salt is utilized in drug delivery research, particularly in the formulation of chitosan hydrogels. It also serves as a phosphate source in cell culture media, supporting the growth and differentiation of various cell types .
Industry: : In industrial applications, this compound is used in micro-arc oxidation electrolyte solutions to create photocatalytic coatings. It is also employed in the production of recombinant proteins and other biotechnological products .
作用機序
β-グリセロリン酸二ナトリウム塩は、主にリン酸供与体としての役割を通じてその効果を発揮します。アルカリホスファターゼ酵素によって加水分解され、無機リン酸を放出し、さまざまな生化学プロセスで使用されます。 この化合物は、セリン-スレオニンホスファターゼ阻害剤としても機能し、特定のホスファターゼの活性を調節し、細胞シグナル伝達経路に影響を与えます .
類似の化合物との比較
類似の化合物
α-グリセロリン酸二ナトリウム塩: 構造は似ていますが、リン酸基の位置が異なります。
グリセロール3-リン酸: 生化学的特性と用途が異なる、別のグリセロリン酸異性体.
独自性: : β-グリセロリン酸二ナトリウム塩は、リン酸供与体としての高い生物活性と特異性により、ユニークです。 骨マトリックスのミネラル化を促進し、細胞の成長をサポートする能力は、バイオメディカル研究や用途において特に価値があります .
生化学分析
Biochemical Properties
1-Acetyl-4-(4-hydroxyphenyl)piperazine is known to inhibit the synthesis and activity of nitric oxide . It binds to the N1 atom of the molecule, which is the site of nitrite ion, and prevents it from reacting with chloride ions
Cellular Effects
It is known to have antifungal properties
Molecular Mechanism
It is known to bind to the N1 atom of the molecule, inhibiting the synthesis and activity of nitric oxide
準備方法
合成経路と反応条件: : β-グリセロリン酸二ナトリウム塩の合成には、水酸化ナトリウムの存在下でグリセロールとリン酸を反応させる方法があります。反応は通常、目的のβ異性体の生成を確実にするために、制御された温度とpH条件下で行われます。 その後、生成物は結晶化またはその他の分離技術によって精製され、高純度の化合物となります .
工業生産方法: : β-グリセロリン酸二ナトリウム塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、一貫した品質と収量を確保するために、工業グレードの試薬と機器の使用が含まれます。 生成物は、業界標準を満たすために、しばしば厳しい品質管理対策の対象となります .
化学反応の分析
反応の種類: : β-グリセロリン酸二ナトリウム塩は、加水分解、リン酸化、錯体形成など、さまざまな化学反応を受けます。 それは生化学反応でリン酸供与体として一般的に使用され、無機リン酸とグリセロールを放出するために加水分解できます .
一般的な試薬と条件
加水分解: この反応は水中で発生し、アルカリホスファターゼ酵素によって触媒されます。
リン酸化: β-グリセロリン酸二ナトリウム塩は、キナーゼによって触媒されるリン酸化反応でリン酸供与体として機能できます。
主な製品
加水分解: 加水分解の主な生成物は、無機リン酸とグリセロールです.
リン酸化: 主な生成物は、リン酸化される特定の基質によって異なりますが、一般的にはリン酸化タンパク質または他の生体分子が含まれます.
科学研究への応用
化学: : β-グリセロリン酸二ナトリウム塩は、特にリン酸化と加水分解を含むさまざまな化学反応における試薬として使用されます。 また、生分解性ハイドロゲルやその他の先端材料の調製にも使用されます .
生物学: : 細胞生物学では、この化合物は、マトリックスのミネラル化研究におけるリン酸基供与体として重要な役割を果たします。 血管平滑筋細胞の石灰化を加速し、骨芽細胞に送達されると骨マトリックスのミネラル化を促進します .
医学: : β-グリセロリン酸二ナトリウム塩は、特にキトサンハイドロゲルの製剤における薬物送達研究で使用されています。 また、細胞培養培地のリン酸源として役立ち、さまざまな細胞種の成長と分化をサポートします .
産業: : 工業用途では、この化合物は、光触媒コーティングを作成するためのマイクロアーク酸化電解質溶液で使用されます。 また、組換えタンパク質やその他のバイオテクノロジー製品の生産にも使用されます .
類似化合物との比較
Similar Compounds
Alpha-Glycerol Phosphate Disodium Salt: Similar in structure but differs in the position of the phosphate group.
Glycerol 3-Phosphate: Another glycerol phosphate isomer with distinct biochemical properties and applications.
Uniqueness: : Beta-Glycerol Phosphate Disodium Salt is unique due to its high biological activity and specificity as a phosphate donor. Its ability to promote bone matrix mineralization and support cell growth makes it particularly valuable in biomedical research and applications .
特性
IUPAC Name |
1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNLFCRZULMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057804 | |
| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67914-60-7 | |
| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-4-(4-hydroxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETYL-4-(4-HYDROXYPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH9GD5K5NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic route for producing 1-Acetyl-4-(4-hydroxyphenyl)piperazine and how does it compare to other methods?
A1: Several methods have been explored for synthesizing 1-Acetyl-4-(4-hydroxyphenyl)piperazine. One approach utilizes piperazine hexahydrate and p-chloronitrobenzene as starting materials []. This method has shown promising results with yields exceeding those of previously reported routes, suggesting its potential for commercial production []. Another process involves a three-step synthesis starting from bis-(2-chloroethyl)amine hydrochloride and p-aminophenol. This method proceeds through chlorination, cyclization, and acylation reactions, ultimately yielding the target compound with a yield of 37.5% []. This process is considered advantageous due to its simplicity and cost-effectiveness []. An alternative strategy employs diethanolamine and 4-aminoanisole as starting materials, involving bromination-cyclization in a one-pot procedure followed by demethylation and acetylation. This particular method provides an overall yield of 26.4% [].
Q2: How is 1-Acetyl-4-(4-hydroxyphenyl)piperazine used in the synthesis of ketoconazole?
A2: 1-Acetyl-4-(4-hydroxyphenyl)piperazine serves as the side chain moiety in ketoconazole. In the final step of ketoconazole synthesis, it reacts with a suitably activated ketoconazole precursor. For example, a method utilizing phase-transfer catalysis involves reacting 1-Acetyl-4-(4-hydroxyphenyl)piperazine with the methanesulfonyl ester of (2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol []. This condensation reaction results in the formation of ketoconazole [].
Q3: Are there any computational chemistry studies on 1-Acetyl-4-(4-hydroxyphenyl)piperazine?
A3: Yes, spectroscopic studies, along with quantum chemical computations and molecular docking simulations, have been performed on 1-Acetyl-4-(4-hydroxyphenyl)piperazine []. While the specific details of these studies are not provided in the abstract, this highlights the application of computational techniques in understanding the properties and potential interactions of this compound [].
Q4: Has 1-Acetyl-4-(4-hydroxyphenyl)piperazine been investigated for activities beyond antifungal applications?
A4: Interestingly, 1-Acetyl-4-(4-hydroxyphenyl)piperazine has been explored in a study involving the bromodomain of the bromodomain adjacent to zinc finger domain protein 2B (BAZ2B) []. This suggests potential research interest in this compound beyond its established role in antifungal drug synthesis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)

![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)

